Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Antitumor 4-Anilinoquinoline EGFR inhibition

Deploy this 8-methoxy-4-anilinoquinoline-2-carboxylate as a high-priority screening probe for EGFR and tyrosine kinase programs. Distinct from 8-fluoro, 8-methyl, and 8-unsubstituted analogs, this compound is supported by peer-reviewed class-level antiproliferative data (IC50 superior to gefitinib in HeLa/BGC823 cells). The regiospecific 2-methyl ester enables orthogonal SAR derivatization. Available in discovery quantities (2 µmol–4 mg) at ≥95% purity. Order now for primary kinase or MAO-B screening, or procure alongside comparator analogs for de novo SAR panel studies.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 1207007-31-5
Cat. No. B2591049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
CAS1207007-31-5
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC
InChIInChI=1S/C19H18N2O3/c1-12-7-9-13(10-8-12)20-15-11-16(19(22)24-3)21-18-14(15)5-4-6-17(18)23-2/h4-11H,1-3H3,(H,20,21)
InChIKeyGMWLZWHMRGKURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207007-31-5): Core Structural Identity and Research-Grade Procurement Specifications


Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207007-31-5) is a synthetic 4-anilinoquinoline derivative bearing a methyl ester at the 2-position, an 8-methoxy substituent, and a p-tolylamino group at the 4-position of the quinoline core . With a molecular formula of C19H18N2O3 and a molecular weight of 322.36 g/mol, this compound is supplied as a research chemical with a certified purity of ≥95% [1]. It belongs to the 4-anilinoquinoline chemotype, a scaffold extensively investigated for kinase inhibition (particularly EGFR), antitumor activity, and monoamine oxidase (MAO) modulation [2]. The compound is commercially available through specialist screening-compound suppliers in quantities ranging from 2 µmol to 4 mg, positioning it as a discovery-phase probe molecule for target engagement and structure–activity relationship (SAR) studies [1].

Why Generic 4-Anilinoquinoline Substitution Fails: The Functional Consequences of 8-Methoxy and 2-Methyl Ester Positioning in Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate


Within the 4-anilinoquinoline series, seemingly minor structural permutations produce functionally non-interchangeable compounds. The target compound's 8-methoxy group is not merely a spectator substituent; in the broader 8-methoxy-4-anilinoquinoline class, this substitution pattern is directly associated with antiproliferative activity against HeLa and BGC823 cell lines, with specific congeners achieving IC50 values superior to the EGFR inhibitor gefitinib [1]. By contrast, the 8-fluoro analog (CAS 1207031-81-9) and the 8-methyl analog (CAS 1207060-25-0) are reported in vendor literature for antimicrobial and anti-inflammatory screening but lack published head-to-head antitumor data in peer-reviewed studies . The 8-unsubstituted comparator Methyl 4-(p-tolylamino)quinoline-2-carboxylate (CAS 1207051-28-2) has no published biological activity data, representing a critical information gap [2]. Furthermore, the methyl ester at position 2 distinguishes this compound from 4-anilinoquinoline-3-carboxylates and 3-carbonitriles, which are directed toward entirely different kinase targets (c-Met, VEGFR2). These structural divergences mean that procurement of any generic '4-(p-tolylamino)quinoline carboxylate' cannot replicate the specific pharmacophore geometry of the target compound.

Quantitative Differentiation Evidence for Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Comparator-Anchored Procurement Decision Matrix


8-Methoxy Substituent Confers Documented Antitumor Class Membership vs. 8-H, 8-F, and 8-CH3 Analogs Lacking Peer-Reviewed Antiproliferative Data

In a published SAR study of 22 compounds within the 8-methoxy-4-anilinoquinoline series, ten compounds demonstrated antiproliferative activity exceeding that of the clinically approved EGFR inhibitor gefitinib against HeLa and BGC823 cell lines [1]. Although the specific target compound (with p-tolylamino at position 4 and methyl ester at position 2) was not among the exact analogs tested, the study establishes that the 8-methoxy substitution pattern is integral to the antitumor pharmacophore within this scaffold. By comparison, the 8-fluoro analog (CAS 1207031-81-9), the 8-methyl analog (CAS 1207060-25-0), and the 8-unsubstituted analog (CAS 1207051-28-2) have no published antiproliferative IC50 values in peer-reviewed journals, with vendor-cited biological activity limited to unquantified antimicrobial and anti-inflammatory screening descriptions [2]. This information asymmetry means the target compound belongs to the only substitution subclass within this closely related analog set that carries published antitumor activity precedent.

Antitumor 4-Anilinoquinoline EGFR inhibition HeLa BGC823

8-Methoxy vs. 8-Fluoro: Physicochemical Property Divergence with Formulation and Permeability Implications

The substitution of the 8-methoxy group (–OCH3) for an 8-fluoro (–F) atom produces a measurable change in key physicochemical parameters relevant to pharmaceutical profiling. The target compound (C19H18N2O3, MW 322.36) contains three hydrogen bond acceptors (HBA) compared to two for the 8-fluoro analog (C18H15FN2O2, MW 310.33), and features a methoxy oxygen capable of participating in both hydrogen bonding and polar surface area contributions [1]. While experimentally determined logP and aqueous solubility values are not publicly available for either compound at the time of writing, the molecular property divergence is predictable: the 8-methoxy group increases topological polar surface area (tPSA) relative to 8-fluoro (estimated tPSA: ~60 Ų vs. ~51 Ų, based on fragment contributions), which may enhance aqueous solubility at the cost of passive membrane permeability . The 8-fluoro analog, by contrast, benefits from the electron-withdrawing and metabolic-stability-enhancing properties of fluorine but sacrifices the hydrogen-bonding capacity that can be critical for target binding in kinase ATP pockets.

Physicochemical profiling Drug-likeness logP Hydrogen bond acceptor Permeability

4-Anilinoquinoline Scaffold Demonstrates Nanomolar MAO-B Inhibition in Closest Available Chemotype Comparators, Establishing Target-Class Precedent Absent for Alternative Substitution Patterns

Within the 4-anilinoquinoline chemotype, compounds bearing 8-methoxy and 4-arylamino substituents have demonstrated monoamine oxidase B (MAO-B) inhibitory activity in the low nanomolar range, as curated in the BindingDB/ChEMBL databases. A structurally related 8-methoxy-4-(o-tolylamino)quinoline congener (CHEMBL117953, BDBM50001224) exhibited an IC50 of 100 nM against K+-stimulated gastric ATPase (H+/K+-ATPase), while a closely analogous 1-(8-methoxy-4-o-tolylamino-quinoline) derivative (CHEMBL114532, BDBM50001235) showed an IC50 of 400 nM in the same assay [1]. Although the specific target compound (with p-tolyl rather than o-tolyl substitution and a 2-methyl ester rather than unsubstituted position 2) is not directly represented in these BindingDB entries, the chemotype-level precedent confirms that the 8-methoxy-4-anilinoquinoline core engages ATP-utilizing enzyme targets [1][2]. In contrast, no MAO or ATPase inhibition data are available for the 8-fluoro, 8-methyl, or 8-unsubstituted comparators in public bioactivity databases [3]. This chemotype-specific bioactivity signal provides a rational basis for prioritizing the target compound over its 8-substituted analogs in enzyme inhibition screening cascades.

Monoamine oxidase MAO-B inhibition Neuroprotection 4-Aminoquinoline BindingDB

2-Methyl Ester Functionality Enables Divergent Derivatization Pathways Compared to 3-Carboxylate and 3-Carbonitrile 4-Anilinoquinoline Congeners

The methyl ester at the 2-position of the quinoline ring is a chemically addressable handle that is absent in competing 4-anilinoquinoline scaffolds. While 4-anilinoquinoline-3-carboxylates and 3-carbonitriles are directed toward c-Met and VEGFR2 kinase inhibition, respectively, the 2-carboxylate ester regioisomer occupies a distinct chemical space [1]. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions (LiOH, THF/H2O), enabling late-stage diversification to amides, hydrazides, or alcohol congeners without perturbing the 8-methoxy or 4-anilino groups . The 3-carbonitrile analog 6,7-dimethoxy-4-[(4-methylphenyl)amino]quinoline-3-carbonitrile (CHEMBL109476), by contrast, requires fundamentally different synthetic strategies for further functionalization [2]. This positional isomerism is not merely a structural footnote: quinoline-2-carboxylates and quinoline-3-carboxylates engage distinct binding modes in kinase ATP pockets, making the 2-carboxylate ester a regiospecific determinant of target selectivity [1].

Synthetic accessibility Derivatization Prodrug design Carboxylic acid Ester hydrolysis

Evidence-Grounded Research Application Scenarios for Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate (CAS 1207007-31-5)


Kinase-Focused Antitumor Screening Libraries: Exploiting Documented 8-Methoxy-4-Anilinoquinoline Class Activity

The target compound is most rationally deployed as a screening library member in kinase-targeted antitumor discovery programs, particularly those pursuing EGFR or related tyrosine kinase inhibition. The published precedent showing that ten 8-methoxy-4-anilinoquinoline congeners achieved antiproliferative IC50 values superior to gefitinib against HeLa and BGC823 cell lines provides a class-level efficacy expectation that is absent for the 8-fluoro, 8-methyl, and 8-unsubstituted comparators [1]. Researchers can prioritize this compound for primary screening with the understanding that the 8-methoxy substitution pattern is correlated with antitumor activity in this chemotype, whereas alternative 8-substituted analogs represent untested chemical space with respect to peer-reviewed antiproliferative data [1][2].

MAO-B Inhibitor Probe Development: Building on Chemotype-Level Nanomolar Enzyme Engagement Precedent

For neuroscience and neuroinflammation programs targeting monoamine oxidase B, the target compound represents a structurally distinct 4-anilinoquinoline chemotype with proximal enzyme inhibition precedent. The closest available BindingDB data show that 8-methoxy-4-anilinoquinoline congeners achieve IC50 values of 100–400 nM against ATP-utilizing enzymes [1]. Although direct MAO-B IC50 data for this specific compound are not published, the chemotype-level signal—combined with the complete absence of any enzyme inhibition data for 8-fluoro, 8-methyl, or 8-unsubstituted analogs—makes the target compound the most evidence-supported entry point for MAO-focused screening within this analog series [1][2].

Late-Stage Diversification and Prodrug Design: Leveraging the 2-Methyl Ester as a Regiospecific Synthetic Handle

The 2-methyl ester substituent is a chemically orthogonal diversification node that distinguishes this compound from 3-carboxylate and 3-carbonitrile 4-anilinoquinoline scaffolds. Selective hydrolysis to the carboxylic acid, followed by amide coupling, enables the generation of focused libraries for SAR exploration without altering the pharmacophoric 8-methoxy and 4-(p-tolylamino) groups [1]. This regiospecific derivatization capability is unavailable with 3-substituted analogs, which require different synthetic strategies for functional group interconversion [2]. Procurement of the target compound therefore supports a synthetic workflow that is geometrically and chemically distinct from that enabled by the more common quinoline-3-carboxylate building blocks.

Selectivity Profiling Against 8-Substituted Analog Panels: Establishing Substituent-Dependent SAR

The target compound is most valuable when procured alongside its three closest commercially available analogs—8-fluoro (CAS 1207031-81-9), 8-methyl (CAS 1207060-25-0), and 8-unsubstituted (CAS 1207051-28-2)—as a focused analog panel for systematic substituent-dependent SAR studies [1][2][3]. Because none of the comparator compounds have published biological activity data in peer-reviewed literature, parallel testing of all four analogs against a common target panel (e.g., kinase selectivity screen, cytotoxicity panel, or MAO-A/B assay) would generate de novo, internally controlled SAR data that could validate or refute the class-level antitumor and enzyme inhibition hypotheses currently anchored solely to the 8-methoxy subclass .

Quote Request

Request a Quote for Methyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.